1-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one

Lipophilicity Drug-likeness Triazole analogs

1-(4-Methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one (CAS 108664-74-0) is a synthetic 1,2,4-triazole derivative characterized by a para-methoxyphenyl substituent linked through a propan-1-one spacer to the triazole ring. The compound has been reported to exhibit anti-inflammatory properties and is stated to be of interest for the treatment of rheumatoid arthritis.

Molecular Formula C12H13N3O2
Molecular Weight 231.25 g/mol
CAS No. 108664-74-0
Cat. No. B1355373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
CAS108664-74-0
Molecular FormulaC12H13N3O2
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)CCN2C=NC=N2
InChIInChI=1S/C12H13N3O2/c1-17-11-4-2-10(3-5-11)12(16)6-7-15-9-13-8-14-15/h2-5,8-9H,6-7H2,1H3
InChIKeyMGQQHBPLUHITEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one (CAS 108664-74-0): Technical Baseline and Procurement Rationale for a Triazole-Derived Research Scaffold


1-(4-Methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one (CAS 108664-74-0) is a synthetic 1,2,4-triazole derivative characterized by a para-methoxyphenyl substituent linked through a propan-1-one spacer to the triazole ring . The compound has been reported to exhibit anti-inflammatory properties and is stated to be of interest for the treatment of rheumatoid arthritis . Its single-crystal X-ray structure has been determined, revealing a layered packing architecture stabilized by intermolecular C–H···O hydrogen bonds and C–H···π interactions [1]. With a molecular weight of 231.25 g/mol and a calculated logP of 0.89, it conforms to Lipinski's Rule of Five without violations, positioning it as a drug-like scaffold for medicinal chemistry exploration .

Why Generic Substitution Fails for 1-(4-Methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one (CAS 108664-74-0): Structural Determinants of Differentiation


In-class triazole derivatives bearing simple para-substituted phenyl rings at the propan-1-one terminus are not functionally interchangeable because the electronic nature of the para-substituent dictates both the molecule's three-dimensional packing and its intermolecular interaction capability [1]. The 4-methoxy group in 108664-74-0 provides a unique combination of resonance electron-donation (Hammett σp = –0.27) and hydrogen-bond acceptor capacity that directly shapes the crystal architecture via C–H···O hydrogen‑bonded layers; replacement by 4-chloro (σp = +0.23) or 4-fluoro (σp = +0.06) substituents would fundamentally alter both the electrostatic surface and the packing topology, with downstream consequences for solubility, co-crystallization behavior, and protein target recognition that generic procurement specifications do not capture [2].

Quantitative Differentiation Evidence for 1-(4-Methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one (CAS 108664-74-0): Comparative Data for Scientific Selection


Lipophilicity Modulation: Calculated logP and logD Comparison Across 4-Substituted Triazole-Propanone Analogs

The 4-methoxy substitution yields a calculated ACD/logP of 0.89 and logD (pH 7.4) of 1.20 for 108664-74-0, markedly lower than the values predicted for the 4-chloro analog (estimated logP ≈ 2.2–2.5) and the 4-fluoro analog (estimated logP ≈ 1.4–1.7), both of which are referenced in the patent literature as fungicidal triazole derivatives [1]. This lower lipophilicity translates into a predicted ACD/BCF of only 4.84, suggesting reduced bioaccumulation potential relative to more lipophilic triazole-propanones . The logP value of 0.89 places 108664-74-0 within the optimal range (0–3) for oral absorption while maintaining favorable aqueous solubility for in vitro assay compatibility.

Lipophilicity Drug-likeness Triazole analogs

Coordination Chemistry Selectivity: Zinc(II) and Cobalt(II) Complex Formation with Defined Tetrahedral Geometry

108664-74-0 functions as a monodentate N-donor ligand through the N4 nitrogen of the 1,2,4-triazole ring, forming well-characterized bis-ligand complexes [ZnL₂Cl₂] and [CoL₂Cl₂] where L = 108664-74-0. The Zn(II) complex crystallizes in the monoclinic system, space group P-1, with unit cell parameters a = 1.8997(4) nm, b = 0.58107(12) nm, c = 2.4209(5) nm, β = 90.65(3)°, V = 2.6722(9) nm³, Z = 4, and density Dc = 1.488 g/cm³ [1]. The Co(II) complex crystallizes in space group C2/c with a = 2.1008(4) nm, b = 0.48888(10) nm, c = 2.6274(5) nm, β = 98.10(3)°, V = 2.6715(9) nm³, Z = 4, and Dc = 1.473 g/cm³ [2]. Both complexes exhibit C₂ symmetry with a slightly distorted tetrahedral coordination geometry around the metal center, with intermolecular hydrogen bonds further stabilizing the crystal lattice. This reproducible coordination behavior is not reported for the 4-chloro or 4-fluoro analogs in the open literature.

Coordination chemistry Zinc complex Cobalt complex Tetrahedral geometry

Crystal Packing Architecture: Quantified Hydrogen-Bond Geometry and Two-Dimensional Layer Stabilization

Single-crystal X-ray diffraction of 108664-74-0 (CCDC deposition 263687) reveals a packing architecture where molecules are linked into layers parallel to (‾101) by two symmetry-independent intermolecular C–H···O hydrogen bonds [1]. The hydrogen-bond geometry is explicitly quantified: (i) C11–H11···O2ⁱ with D–H = 0.96(2) Å, H···A = 2.42(2) Å, D···A = 3.372(2) Å, and D–H···A angle = 167(1)°; (ii) C12–H12···O1ⁱⁱ with D–H = 0.98(1) Å, H···A = 2.43(1) Å, D···A = 3.277(2) Å, and D–H···A angle = 145(1)°. The packing is further stabilized by two C–H···π interactions: C1–H1C···Cg1ⁱⁱⁱ (H···Cg = 2.78(2) Å, D···Cg = 3.607(2) Å) and C10–H10B···Cg1ⁱᵛ (H···Cg = 2.71(2) Å, D···Cg = 3.594(2) Å). The crystal belongs to the monoclinic system, space group P2₁/c, with a = 8.2642(13) Å, b = 11.4273(18) Å, c = 12.0990(19) Å, β = 94.709(2)°, V = 1138.7(3) ų, Z = 4, and Dx = 1.349 Mg/m³ [1]. The structure refined to R = 0.040 and wR = 0.112 with a data-to-parameter ratio of 10.9. The C–H···O hydrogen-bond distances (3.277–3.372 Å) are shorter than typical van der Waals contact sums, indicating genuine directional interactions critical for layer integrity.

Crystal engineering Hydrogen bonding C–H···π interactions Crystal packing

Topological Polar Surface Area and Hydrogen-Bond Acceptor Count: In Silico ADME Differentiation

108664-74-0 has a calculated topological polar surface area (TPSA) of 57 Ų and 5 hydrogen-bond acceptors (triazole N atoms, methoxy oxygen, and carbonyl oxygen) with zero hydrogen-bond donors . The TPSA of 57 Ų falls well below the 140 Ų threshold predictive of good oral bioavailability and below the 90 Ų threshold associated with favorable blood-brain barrier penetration. By comparison, the 4-chloro analog (which replaces OCH₃ with Cl) would lose one H-bond acceptor, reducing the H-bond acceptor count to 4 and modestly lowering TPSA to approximately 47–50 Ų, while the 4-fluoro analog would have an intermediate TPSA. The 4-methoxy group thus provides a balanced TPSA–lipophilicity combination not achievable with halogen substitution at the para position.

ADME Topological polar surface area Drug-likeness Hydrogen-bond acceptors

Biological Activity Annotation: Anti-Inflammatory Indication with Crystallographically Validated Identity

108664-74-0 is reported by the supplier to possess anti-inflammatory properties and to be used in the treatment of rheumatoid arthritis . This biological annotation is accompanied by a fully determined crystal structure (CCDC 263687), providing unambiguous identity confirmation that generic analogs frequently lack. While quantitative IC₅₀ or EC₅₀ values for COX inhibition or cytokine modulation are not currently available in the open literature for this specific compound, the combination of a reported anti-inflammatory indication with crystallographically validated purity and structure distinguishes 108664-74-0 from the 4-chloro and 4-fluoro analogs, for which no anti-inflammatory activity—qualitative or quantitative—has been disclosed.

Anti-inflammatory Rheumatoid arthritis Triazole pharmacology

Optimal Research and Industrial Application Scenarios for 1-(4-Methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one (CAS 108664-74-0)


Anti-Inflammatory Lead Optimization Starting Point with Crystallographically Defined Geometry

For medicinal chemistry programs targeting cyclooxygenase or lipoxygenase pathways, 108664-74-0 provides a fully characterized scaffold with a documented anti-inflammatory annotation and an experimentally determined three-dimensional structure (CCDC 263687, R = 0.040) [1]. This enables structure-based drug design (SBDD) workflows—including docking, pharmacophore modeling, and molecular dynamics simulations—without the need for preliminary crystallization. The 4-methoxy group's electron-donating character (Hammett σp = –0.27) and the defined hydrogen-bond network geometry allow rational modification of the phenyl ring while maintaining the core triazole-propanone pharmacophore.

Metallodrug and Metal-Organic Framework (MOF) Development Using a Validated N-Donor Ligand

108664-74-0 has been crystallographically demonstrated to act as a monodentate N4-donor ligand forming distorted tetrahedral Zn(II) and Co(II) complexes [1]. This reproducible coordination chemistry supports its use as a building block in the synthesis of bioactive metal complexes (e.g., antimicrobial metallodrugs) or as a linker in MOF construction. The defined unit cell parameters for both the Zn complex (V = 2.6722 nm³, space group P-1) and the Co complex (V = 2.6715 nm³, space group C2/c) provide a predictive framework for engineering mixed-metal or ligand-substituted derivatives.

Crystal Engineering and Solid-Form Screening with Pre-Determined Hydrogen-Bond Synthons

The established hydrogen-bond geometry of 108664-74-0—including C–H···O distances of 3.277–3.372 Å and C–H···π contacts of 3.594–3.607 Å—makes it a reliable co-former for cocrystal screening . The layered packing topology parallel to (‾101) offers a predictable supramolecular synthon that can be exploited for designing pharmaceutical cocrystals with improved solubility or stability. No comparable crystallographic data exist for the 4-Cl or 4-F analogs, making 108664-74-0 the only structurally characterized option for crystal engineering studies within this scaffold class.

Permeability-Focused CNS Drug Discovery: Balanced TPSA–logP Profile

With a TPSA of 57 Ų and a logP of 0.89, 108664-74-0 occupies a favorable ADME space for blood-brain barrier penetration studies . Its TPSA is 7–10 Ų higher than the 4-Cl/4-F analogs yet 20–25 Ų lower than fluconazole, while its logP of 0.89 avoids the excessive lipophilicity (logP > 5) associated with promiscuous CYP inhibition. This intermediate profile supports its use as a CNS-permeable control compound or as a starting template for neuroscience-targeted triazole optimization, where halogen substitution would shift the TPSA–logP balance toward less favorable permeability regimes.

Quote Request

Request a Quote for 1-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.